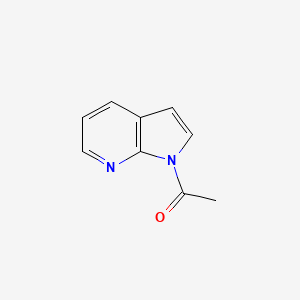
1-Acetyl-7-azaindole
Descripción general
Descripción
The 7-azaindole scaffold is known for its biological activities and has been used to develop therapeutic agents targeting various diseases . The acetyl group at the first position of the 7-azaindole ring enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-acetyl-7-azaindole typically involves the functionalization of the 7-azaindole core. One common method is the acylation of 7-azaindole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .
Análisis De Reacciones Químicas
1-Acetyl-7-azaindole undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Acetyl-7-azaindole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-acetyl-7-azaindole involves its interaction with specific molecular targets, such as protein kinases and enzymes . The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of tyrosine protein kinase SRC, leading to antiproliferative effects in cancer cells . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
1-Acetyl-7-azaindole can be compared with other similar compounds, such as:
1-Methyl-7-azaindole: This compound has a methyl group instead of an acetyl group at the first position, which can influence its chemical properties and biological activities.
1-Benzyl-7-azaindole: The presence of a benzyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to its analogs .
Propiedades
IUPAC Name |
1-pyrrolo[2,3-b]pyridin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNNNATIMKKJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484344 | |
| Record name | 1-acetyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53277-42-2 | |
| Record name | 1-acetyl-7-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


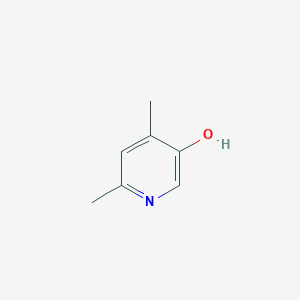
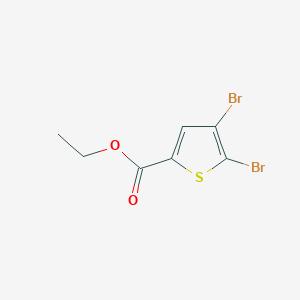
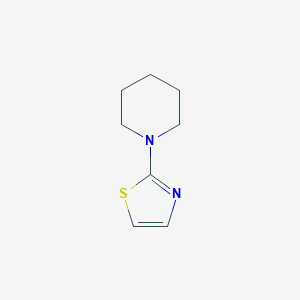
![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)

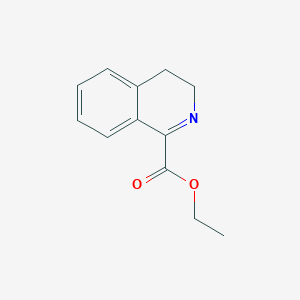
![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)
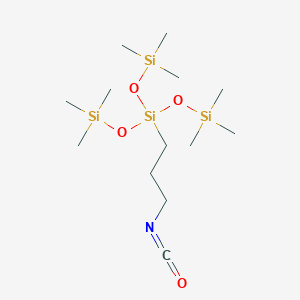
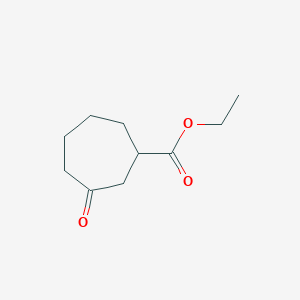

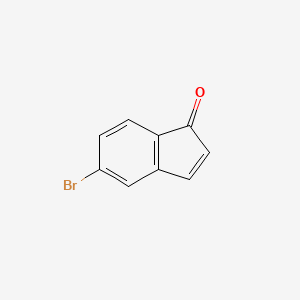
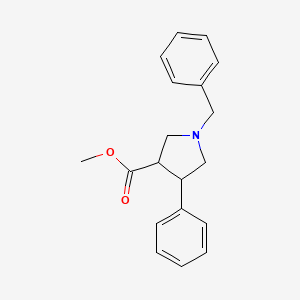
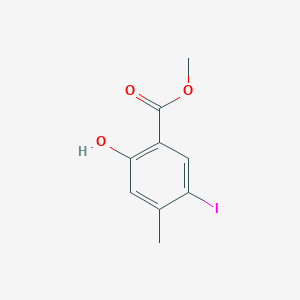
![2-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611037.png)
